3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone
Description
3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone is a propiophenone derivative featuring a 3-methylphenyl substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-3-2-4-13(11-12)5-10-16(21)14-6-8-15(9-7-14)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKYDBORLPTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644088 | |
| Record name | 3-(3-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-08-7 | |
| Record name | 3-(3-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylacetophenone with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures, typically around 0-5°C, to control the reactivity and prevent side reactions.
Solvent: A non-polar solvent like dichloromethane is used to dissolve the reactants and facilitate the reaction.
Catalyst: Aluminum chloride is used as a catalyst to activate the acyl chloride and promote the acylation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methylphenyl)-4’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, modifying the chemical properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the ketone group. These reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents. The reactions are conducted under controlled temperatures and with appropriate catalysts.
Major Products Formed
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding secondary alcohol.
Substitution: The products vary depending on the substituents introduced, leading to a wide range of functionalized aromatic compounds.
Scientific Research Applications
3-(3-Methylphenyl)-4’-trifluoromethylpropiophenone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Analytical Chemistry: The compound is employed as a reference standard in analytical techniques such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone with structurally related compounds, highlighting key differences in substituents, synthesis, and properties:
Physicochemical Properties
- Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at the phenyl ring and stabilizing the ketone carbonyl.
- Lipophilicity : The 3-methylphenyl group contributes to higher logP values compared to polar substituents like -OCH₃ or -Cl, enhancing membrane permeability .
- Steric Effects : The meta-methyl substituent (3-CH₃) introduces steric hindrance, which may reduce rotational freedom and improve binding specificity in target interactions compared to para-substituted analogs .
Research Findings and Data
Table 1: Comparative NMR Data (Hypothetical Analysis)
Key Observations:
Biological Activity
3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone, also known by its CAS number 898791-08-7, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, enhance its lipophilicity and biological activity. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H15F3O
- Molecular Weight : 292.3 g/mol
- Structure : The compound features a phenyl ring substituted with a methyl group and a trifluoromethyl group, contributing to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions.
- Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating cellular uptake.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Binding : It can bind to various receptors, potentially altering signal transduction pathways.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of similar structures exhibited significant inhibitory effects on leukemia cell lines, suggesting potential applications in cancer therapy .
- IC50 Values : The compound's IC50 values in various cancer cell lines indicate its potency as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Research Findings : Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
Research Applications
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : The compound is explored for developing advanced materials with specific chemical properties.
- Analytical Chemistry : It acts as a reference standard in various analytical techniques like chromatography and spectroscopy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone | Similar structure with different substitution | Moderate antiproliferative activity |
| 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone | Similar structure with para substitution | Enhanced antimicrobial properties |
| 3-(3-Methylphenyl)-4'-difluoromethylpropiophenone | Similar structure with difluoro substitution | Reduced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
